molecular formula C12H15NO B15158611 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine CAS No. 668492-09-9

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine

Cat. No.: B15158611
CAS No.: 668492-09-9
M. Wt: 189.25 g/mol
InChI Key: DQTAPUYTVOMFTG-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of an epoxide ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine typically involves multiple steps. One common method includes the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine exerts its effects involves interactions with specific molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-5-amine is unique due to the presence of both an epoxide ring and an amine group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

668492-09-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine

InChI

InChI=1S/C12H15NO/c1-11-6-7-12(2,14-11)10-8(11)4-3-5-9(10)13/h3-5H,6-7,13H2,1-2H3

InChI Key

DQTAPUYTVOMFTG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(C3=C2C=CC=C3N)C

Origin of Product

United States

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